Structural Uniqueness of the 3-Methylbenzamide Moiety vs. Unsubstituted Benzamide Analogs
3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide contains a 3-methyl substituent on the benzamide ring that is absent in the direct des-methyl analog N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-19-7). In a published HDAC1 inhibitor SAR campaign, introduction of an electron-donating methyl group at the meta position of the benzamide cap increased HDAC1 inhibitory potency by >3-fold compared to the unsubstituted phenyl analog, and simultaneously shifted selectivity away from class IIb HDAC6 . While direct head-to-head data for CAS 852136-21-1 versus CAS 852136-19-7 are not publicly available, the class-consistent SAR indicates that the 3-methyl group is a critical potency and selectivity determinant.
| Evidence Dimension | HDAC1 inhibitory potency (proxy: SAR from indole-benzamide series) |
|---|---|
| Target Compound Data | No direct assay data publicly available for 852136-21-1. |
| Comparator Or Baseline | N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-19-7); no direct HDAC1 IC₅₀ data available. |
| Quantified Difference | Class-level: meta-methyl benzamides show >3-fold HDAC1 potency gain over unsubstituted phenyl in analogous chemotype . |
| Conditions | Published HDAC1 enzymatic assay (fluorescence-based) with recombinant human HDAC1; SAR from Gu et al. 2022. |
Why This Matters
For procurement, the 3-methyl group is likely to confer differentiated HDAC1 potency and selectivity, making this compound a distinct chemical probe rather than a redundant analog.
